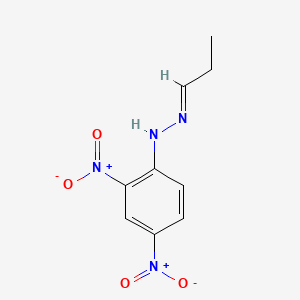

丙醛 2,4-二硝基苯肼

描述

Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as Propionaldehyde 2,4-Dinitrophenylhydrazone, is a useful research compound. Its molecular formula is C₉H₇D₃N₄O₄ and its molecular weight is 241.22. The purity is usually 95%.

BenchChem offers high-quality Propionaldehyde 2,4-Dinitrophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionaldehyde 2,4-Dinitrophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热分解研究: 已使用差示扫描量热法研究了丙醛 2,4-二硝基苯肼的热分解。该研究探讨了与该化合物热分解相关的动力学和危害,揭示了含硝基团化合物中常见的自催化分解机理 (Cusu、Musuc 和 Oancea,2020 年)。

分析方法中的异构化: 测量了不饱和醛-2,4-二硝基苯肼衍生物(包括丙醛 2,4-二硝基苯肼)的异构化,突出了其对分析准确性的影响。这项研究对于理解这些化合物中的紫外-可见光谱性质和平衡异构体比率非常重要 (Uchiyama、Matsushima、Aoyagi 和 Ando,2004 年)。

色谱分离: 一项研究重点关注丙醛 2,4-二硝基苯肼混合物的色谱分离,深入了解了 2,4-二硝基苯肼在识别组分中的干扰。这项研究对于改进色谱技术至关重要 (Ronakinen,1967 年)。

高效液相色谱应用: 该化合物已用于高效液相色谱中羰基化合物的分离和定量测定,证明了其在分析低分子量醛和酮中的效用 (Selim,1977 年)。

气相色谱分析: 探索了作为其 2,4-二硝基苯肼衍生物的羰基化合物的色谱分离,包括丙醛 2,4-二硝基苯肼。这项研究提供了对分析此类化合物最佳条件的见解 (Hoshika 和 Takata,1976 年)。

作用机制

The mechanism of action for Propionaldehyde 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

安全和危害

Propionaldehyde 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

Propionaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with aldehydes and ketones to form hydrazone derivatives, which are more stable and easier to analyze. This interaction is crucial in various biochemical assays, including those used to measure lipid peroxidation products and other oxidative stress markers . The compound does not directly interact with enzymes or proteins but serves as a reagent in biochemical assays.

Cellular Effects

The effects of Propionaldehyde 2,4-Dinitrophenylhydrazone on cells are primarily related to its use in detecting carbonyl compounds. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Its application in assays can help identify changes in these cellular processes by measuring the levels of carbonyl compounds, which are indicative of oxidative stress and cellular damage .

Molecular Mechanism

The molecular mechanism of Propionaldehyde 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine moiety adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . This reaction is essential for the compound’s role in detecting carbonyl compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of Propionaldehyde 2,4-Dinitrophenylhydrazone is crucial for its effectiveness in assays. The compound is generally stable at room temperature but should be stored in a cool, dry place to prevent degradation. Over time, exposure to moisture and light can lead to the degradation of the compound, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions.

Dosage Effects in Animal Models

Studies on the dosage effects of Propionaldehyde 2,4-Dinitrophenylhydrazone in animal models are limited. It is known that high doses of the compound can cause irritation and toxicity. The compound should be used with caution, and appropriate safety measures should be taken to avoid adverse effects . Threshold effects and toxic doses have not been extensively studied, but it is recommended to use the compound in minimal effective concentrations.

Metabolic Pathways

Propionaldehyde 2,4-Dinitrophenylhydrazone is not directly involved in metabolic pathways but is used to detect metabolites in various biochemical assays. It interacts with carbonyl compounds, forming stable hydrazone derivatives that can be quantified to measure metabolic flux and metabolite levels . This application is particularly useful in studies of lipid peroxidation and oxidative stress.

Transport and Distribution

As a reagent used in biochemical assays, it is typically applied to cell lysates or tissue extracts rather than being administered to living cells or organisms . The compound’s distribution is therefore dependent on the experimental setup and the nature of the sample being analyzed.

Subcellular Localization

Propionaldehyde 2,4-Dinitrophenylhydrazone does not have specific subcellular localization as it is used as a reagent in biochemical assays. It does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are related to its ability to form stable hydrazone derivatives with carbonyl compounds in the sample being analyzed.

属性

IUPAC Name |

2,4-dinitro-N-[(E)-propylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHZOZOFGDSIN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-00-8 | |

| Record name | NSC2504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Propionaldehyde 2,4-Dinitrophenylhydrazone in studying enzymatic reactions?

A: Propionaldehyde 2,4-dinitrophenylhydrazone plays a crucial role as a derivative used to isolate and identify propionaldehyde. This is particularly relevant in studying enzymatic reactions where propionaldehyde is a product. In a study focusing on the mechanism of diol dehydrase, researchers used tritiated Deoxyadenosylcobalamin (DBC) coenzyme and 1,2-propanediol as substrates []. The enzymatic reaction produced propionaldehyde, which was subsequently isolated and purified as its 2,4-dinitrophenylhydrazone derivative []. This allowed the researchers to track the transfer of tritium from the coenzyme to the product, providing crucial insights into the hydrogen transfer mechanism of the enzyme.

Q2: Is there any structural information available about Propionaldehyde 2,4-Dinitrophenylhydrazone?

A: Yes, the crystal structure of Propionaldehyde 2,4-Dinitrophenylhydrazone has been determined and refined []. Although the exact molecular formula and weight aren't explicitly mentioned in the provided abstracts, the structure reveals key information about bond lengths, angles, and the molecule's overall conformation. This information is valuable for understanding the compound's physical and chemical properties and can be used in computational chemistry studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)